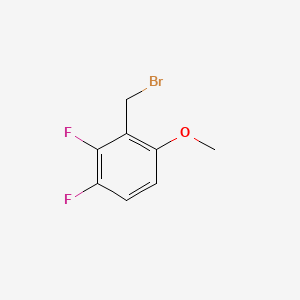

2,3-Difluoro-6-methoxybenzyl bromide

描述

Contextualization of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

Fluorinated aromatic compounds are of paramount importance in modern organic synthesis, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity and relatively small van der Waals radius of fluorine allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. Consequently, the development of novel fluorinated building blocks is a key focus of contemporary chemical research.

Significance of Methoxybenzyl Bromides as Synthetic Intermediates

Methoxybenzyl bromides are versatile and widely utilized synthetic intermediates in organic chemistry. The methoxy (B1213986) group, being an electron-donating group, activates the aromatic ring and can influence the regioselectivity of subsequent reactions. Furthermore, the benzyl (B1604629) bromide moiety is a highly reactive functional group, readily participating in nucleophilic substitution reactions. This reactivity makes methoxybenzyl bromides excellent precursors for the introduction of the methoxybenzyl group into a wide variety of molecules, a common strategy in the synthesis of natural products and pharmaceuticals. Methoxybenzyl ethers, for instance, are frequently employed as protecting groups for alcohols due to their stability under various reaction conditions and their straightforward cleavage.

Overview of the Unique Reactivity Profiles Introduced by Fluorine and Methoxy Substituents

The combination of two vicinal fluorine atoms and a methoxy group on a benzyl bromide scaffold, as seen in 2,3-difluoro-6-methoxybenzyl bromide, gives rise to a unique and nuanced reactivity profile. The two electron-withdrawing fluorine atoms at the 2- and 3-positions significantly influence the electron density of the aromatic ring, making it more electron-deficient. This electronic perturbation can affect the rates and outcomes of reactions involving the aromatic ring. Conversely, the electron-donating methoxy group at the 6-position counteracts this effect to some extent, creating a complex electronic environment.

Historical Perspectives on Related Benzylic Halides in Chemical Literature

The study of benzylic halides has a rich history in organic chemistry, dating back to the 19th century. The facility with which the halogen can be displaced has made them foundational substrates for investigating reaction mechanisms, particularly nucleophilic substitution. The development of organofluorine chemistry, which began in earnest in the mid-20th century, has led to the synthesis and study of a vast array of fluorinated benzylic halides. nih.gov Early work focused on simple fluorinated analogues, but as synthetic methodologies became more sophisticated, the preparation of more complex, polysubstituted compounds became feasible. The exploration of these molecules has been driven by the continuous search for new reagents and building blocks with tailored reactivity and properties for specialized applications.

Scope and Objectives of Research on this compound

Research focused on this compound is primarily aimed at leveraging its unique structural and electronic features for the synthesis of novel and complex organic molecules. The key objectives of such research include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the preparation of this compound is a fundamental objective. A plausible and efficient synthetic pathway involves the transformation of its precursor, 2,3-difluoro-6-methoxybenzaldehyde (B67421). This would likely proceed via a reduction of the aldehyde to the corresponding benzyl alcohol, followed by a bromination step. A detailed, documented synthesis of 2,3-difluoro-6-methoxybenzaldehyde from 3,4-difluoroanisole (B48514) has been reported, providing a solid starting point for the synthesis of the target benzyl bromide. chemicalbook.com

Elucidation of its Reactivity Profile: A thorough investigation of the compound's reactivity towards a diverse range of nucleophiles and under various reaction conditions is crucial. Understanding how the interplay of the fluoro and methoxy substituents dictates the regioselectivity and stereoselectivity of its reactions is a primary goal.

Application as a Synthetic Building Block: A major objective is to utilize this compound as a key building block in the synthesis of complex target molecules, particularly those with potential applications in medicinal chemistry and materials science. Its unique substitution pattern offers the potential to introduce a highly functionalized aromatic moiety into larger molecular frameworks.

While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest, suggesting its potential as a valuable intermediate in drug discovery and development.

Detailed Research Findings

While specific research focused solely on this compound is limited in the public domain, we can infer its properties and potential reactivity based on the well-established chemistry of its precursors and related compounds.

Synthesis: A practical synthesis of this compound would logically start from the corresponding aldehyde, 2,3-difluoro-6-methoxybenzaldehyde. The synthesis of this aldehyde is well-documented, proceeding via ortho-lithiation of 3,4-difluoroanisole followed by formylation with N,N-dimethylformamide. chemicalbook.com The subsequent steps to obtain the benzyl bromide would involve the reduction of the aldehyde to 2,3-difluoro-6-methoxybenzyl alcohol, followed by bromination using a suitable reagent such as phosphorus tribromide or N-bromosuccinimide with triphenylphosphine (B44618).

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7BrF2O | |

| Molecular Weight | 237.04 g/mol | |

| CAS Number | 886501-83-3 | |

| Predicted XlogP | 2.7 | uni.lu |

Spectroscopic Data of the Precursor (2,3-Difluoro-6-methoxybenzaldehyde):

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ: 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), 3.93 (3H, s, OCH₃) | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCRCMGEHPJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407354 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-83-3 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluoro 6 Methoxybenzyl Bromide

Precursor Synthesis and Functional Group Transformations

The initial phase in the synthesis of the target compound is the construction of the appropriately substituted benzene (B151609) ring with the necessary functional groups that will be transformed in later steps.

A crucial intermediate in this synthetic route is 2,3-Difluoro-6-methoxybenzaldehyde (B67421). lookchem.comchemicalbook.com A common and high-yielding method for its preparation involves the ortho-formylation of 3,4-difluoroanisole (B48514). chemicalbook.com This reaction utilizes a strong base, lithium diisopropylamide (LDA), to deprotonate the position ortho to the methoxy (B1213986) group, which then reacts with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com

The procedure begins with the slow, dropwise addition of a solution of 3,4-difluoroanisole to a solution of lithium diisopropylamide in tetrahydrofuran (B95107) (THF) at a very low temperature of -75°C. chemicalbook.com After stirring for an hour, dry N,N-dimethylformamide is added, and the reaction continues for a short period before being quenched with acetic acid and water. chemicalbook.com The product is then extracted using an organic solvent, such as diethyl ether. chemicalbook.com The combined organic layers are washed and dried, and the solvent is removed under reduced pressure. chemicalbook.com The resulting crude product, an oil that crystallizes upon standing, can be purified by recrystallization to afford 2,3-difluoro-6-methoxybenzaldehyde in high yield, typically around 95%. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

| Parameter | Value |

|---|---|

| Starting Material | 3,4-Difluoroanisole |

| Reagents | Lithium diisopropylamide, N,N-dimethylformamide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -75°C to 10°C |

| Reaction Time | ~1 hour 10 minutes |

Data sourced from ChemicalBook. chemicalbook.com

To prepare for the final bromination step, the aldehyde group of 2,3-difluoro-6-methoxybenzaldehyde must be reduced to a primary alcohol, yielding 2,3-difluoro-6-methoxybenzyl alcohol. This is a standard functional group transformation in organic synthesis. A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice for the selective reduction of aldehydes and ketones.

Another effective method is hydrosilylation, which uses a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a catalyst. researchgate.net This method is known for its excellent chemoselectivity, meaning it can reduce the aldehyde group without affecting other potentially reducible functionalities on the aromatic ring. researchgate.net The resulting benzyl (B1604629) alcohol is the direct precursor for the subsequent benzylic bromination.

Alternatively, the 2,3-difluoro-6-methoxybenzaldehyde intermediate can be oxidized to form 2,3-difluoro-6-methoxybenzoic acid. uni.lu This carboxylic acid can also serve as a precursor or be a target molecule for other applications. A patented method describes the oxidation of the aldehyde using hydrogen peroxide in an aqueous solution of potassium hydroxide (B78521). google.com

In this procedure, an aqueous solution of potassium hydroxide is added to the aldehyde, followed by the slow addition of hydrogen peroxide. google.com The reaction mixture is heated to 70°C for two hours to ensure the complete conversion of the starting material. google.com After cooling, the product is isolated through a series of extractions and acid-base workup steps to yield the desired carboxylic acid. google.com This process is reported to produce a high yield of a high-purity product. google.com The oxidation of electron-rich aromatic aldehydes with a basic hydrogen peroxide system is a well-established and efficient method. researchgate.net

Bromination Strategies for Benzylic Positions

The final step in the synthesis of 2,3-Difluoro-6-methoxybenzyl bromide involves the selective bromination of the benzylic carbon of 2,3-difluoro-6-methoxybenzyl alcohol. Free radical bromination is the most effective strategy for this transformation.

The carbon atom directly attached to an aromatic ring is known as the benzylic position. libretexts.org The C-H bonds at this position are weaker than typical alkyl C-H bonds, making them particularly susceptible to free radical substitution reactions. libretexts.org

A widely used and highly effective reagent for benzylic bromination is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.com The use of NBS is advantageous because it provides a low, constant concentration of bromine (Br₂) throughout the reaction, which minimizes side reactions such as electrophilic addition to the aromatic ring. chadsprep.comaklectures.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are now preferred, and requires a radical initiator. libretexts.orgresearchgate.net

The free radical bromination reaction proceeds via a chain mechanism that requires an initiation step. ucalgary.ca This is often achieved through photoinitiation, where ultraviolet (UV) light or a suitable lamp is used to homolytically cleave the weak Br-Br bond of the bromine molecule, generating two bromine radicals (Br•). ucalgary.capublish.csiro.au

The mechanism can be summarized in three stages:

Initiation: Light energy causes the homolytic cleavage of a Br₂ molecule, which is present in low concentration from the reaction of NBS with trace amounts of HBr, to form two bromine radicals. libretexts.orgucalgary.ca

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate (e.g., the methyl group of a toluene (B28343) derivative) to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. ucalgary.cayoutube.com This benzylic radical is relatively stable because the unpaired electron can be delocalized over the adjacent aromatic ring. libretexts.org The benzylic radical then reacts with a molecule of Br₂ to form the desired benzyl bromide product and another bromine radical, which continues the chain reaction. ucalgary.cayoutube.com

Termination: The chain reaction is terminated when two radicals combine. ucalgary.ca

The stability of the benzylic radical intermediate is the key to the high selectivity of this reaction, ensuring that bromination occurs almost exclusively at the benzylic position. libretexts.orgmasterorganicchemistry.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Difluoro-6-methoxybenzaldehyde |

| 3,4-Difluoroanisole |

| Diisopropylaminolithium |

| N,N-dimethylformamide |

| 2,3-Difluoro-6-methoxybenzyl alcohol |

| 2,3-Difluoro-6-methoxybenzoic acid |

| Potassium hydroxide |

| Hydrogen peroxide |

| N-bromosuccinimide (NBS) |

| Bromine |

| Lithium diisopropylamide (LDA) |

| Sodium borohydride |

| Polymethylhydrosiloxane (PMHS) |

| Tetrahydrofuran (THF) |

Free Radical Bromination Techniques

Optimization of Reaction Conditions for Selectivity and Yield

The synthesis of benzylic bromides, such as this compound, often involves a free-radical halogenation of the corresponding toluene derivative. A primary challenge in this process is controlling the reaction to favor the desired mono-brominated product over di- and tri-brominated byproducts. scientificupdate.com The selectivity and yield are highly sensitive to reaction conditions, and their optimization is crucial for efficient synthesis.

Key parameters that are typically optimized include the choice of radical initiator, solvent, temperature, and the stoichiometry of the brominating agent. For photochemical reactions, light intensity and wavelength are also critical variables. Continuous flow chemistry, in particular, has emerged as a powerful tool for optimizing such reactions due to precise control over these parameters. researchgate.net For instance, in the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461), parameters such as reactant molar ratios, concentrations, residence time, temperature, and light source were systematically adjusted to maximize yield. nih.gov A significant finding in such optimizations is that seemingly minor changes can have a profound impact; for example, different commercial batches of N-bromosuccinimide (NBS) containing varying levels of bromine or HBr impurities can lead to notable differences in the amount of dibromide formed. scientificupdate.com

Below is a table illustrating the optimization of a photocatalytic oxidative benzylic bromination, demonstrating how systematic variation of conditions can enhance product yield.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimal) | Effect on Yield |

| Molar Ratio (HBr:H₂O₂:Substrate) | 1:1:1 | 1.2:1.2:1 | 1.5:1.5:1 | Increasing oxidant and bromine source improves conversion. |

| Residence Time | 3.92 min | 5.88 min | 7.84 min | Longer time increases conversion up to an optimal point. |

| Temperature | 50 °C | 60 °C | 70 °C | Higher temperature favors the reaction, increasing yield. |

| Light Source | 55 W White Light | 87 W Blue Light | 87 W Blue Light | Higher intensity blue light provides better results. |

| DCT Conversion | 85.2% | 93.5% | 98.1% | Reflects consumption of starting material. |

| DCBB Yield | 78.9% | 88.6% | 91.4% | Represents the efficiency of forming the desired product. |

| This table is based on data for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) from 2,6-dichlorotoluene (DCT) and serves as an illustrative example of an optimization process. nih.gov |

Alternative Halogenation Methods for Benzylic Bromides

While the Wohl-Ziegler reaction, typically employing N-bromosuccinimide (NBS) and a radical initiator, is a classic method for benzylic bromination, several alternative approaches have been developed to overcome its limitations, such as the use of hazardous solvents like carbon tetrachloride and issues with selectivity. masterorganicchemistry.comresearchgate.net

One significant alternative is the oxidative bromination system. A prominent example uses a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). nih.gov This method is considered a green process because it offers 100% utilization of the bromine source, and its only byproduct is water. When performed in a microchannel reactor under light irradiation, it provides a safe and highly efficient route to benzyl bromides. nih.gov

Another common method involves the direct bromination of benzylic alcohols . Reagents such as phosphorus tribromide (PBr₃) can effectively convert a benzylic alcohol into the corresponding bromide. mdpi.com This two-step approach (oxidation of the methyl group to an alcohol, followed by bromination) can sometimes offer better control and avoid the formation of poly-halogenated species.

More recently, novel pathways that avoid radical mechanisms have been explored. For instance, a method involving a synergistic deprotonation, halogenation, and substitution sequence has been reported. researchgate.net This process, guided by C-H acidity rather than radical stability, uses a combination of a strong base and a halogen source, enabling the functionalization of diverse methylarenes with high selectivity. researchgate.net

Comparison of Bromination Reagents and Their Efficacy

The choice of brominating agent is a critical factor that influences the efficiency, safety, and environmental impact of benzylic bromination. Several reagents are commonly used, each with distinct advantages and disadvantages.

N-Bromosuccinimide (NBS) is the most widely used reagent for this transformation. libretexts.org It is a crystalline solid, making it easier and safer to handle than liquid bromine. It works by providing a low, constant concentration of molecular bromine, which is generated by the reaction of NBS with trace amounts of HBr produced during the reaction. scientificupdate.comgla.ac.uk This low concentration is key to favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. However, its stability can be an issue, and impurities can affect reaction selectivity. scientificupdate.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid brominating agent that serves as a valuable alternative to NBS. It is generally more stable and can be more cost-effective than other reagents. researchgate.net In direct comparisons for the bromination of benzylic alcohols, DBDMH has shown several operational advantages and often provides better yields for electron-deficient substrates compared to reagents like tetrabromomethane (CBr₄). researchgate.net

Molecular Bromine (Br₂) is the most direct source of bromine radicals but is a highly toxic and corrosive liquid, making it difficult to handle. Its high reactivity can easily lead to over-bromination and undesirable side reactions on the aromatic ring unless the reaction conditions are meticulously controlled, typically through photochemical activation in a continuous flow setup. scientificupdate.com

The following table provides a comparative overview of the yields obtained using DBDMH versus CBr₄ for the bromination of various benzylic alcohols.

| Substrate (Benzylic Alcohol) | Yield with DBDMH (%) | Yield with CBr₄ (%) |

| 1c | 51 | 20 |

| 1e | 58 | 25 |

| 1g | 58 | 33 |

| 1h | 43 | 11 |

| 1i | 67 | 14 |

| 1m | 63 | 28 |

| Data derived from a study comparing brominating agents for benzylic alcohols. researchgate.net |

Multi-step Synthetic Sequences Incorporating this compound

This compound is not typically a final target molecule but rather a valuable synthetic intermediate or building block. Its utility stems from the benzylic bromide functional group, which is an excellent electrophile for nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of the 2,3-difluoro-6-methoxybenzyl moiety into a wide range of larger, more complex molecules.

In multi-step syntheses, this compound can be used to alkylate various nucleophiles, including:

Amines: To form secondary or tertiary amines, a common structural motif in pharmaceuticals.

Phenols and Alcohols: To generate ethers.

Thiols: To produce thioethers.

Carbanions and other C-nucleophiles: To form new carbon-carbon bonds.

For example, a common synthetic application would involve reacting this compound with a primary amine to synthesize a secondary amine, which could then undergo further transformations. Another potential application is its reaction with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. cas.cn This phosphonium salt can then be converted into a phosphonium ylide and used in a Wittig reaction to create a double bond, demonstrating its role in olefination strategies. cas.cn The presence of the difluoro and methoxy groups on the aromatic ring modifies the electronic properties and lipophilicity of the final molecule, making this building block particularly useful in the synthesis of agrochemicals and medicinal compounds where such features are desirable.

Green Chemistry Principles in the Synthesis of Fluorinated Benzylic Systems

The synthesis of fluorinated benzylic compounds is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. A major focus has been the replacement of hazardous solvents traditionally used in Wohl-Ziegler reactions, such as carbon tetrachloride (CCl₄), with more benign alternatives like acetonitrile (B52724) or even water. organic-chemistry.orgresearchgate.net

Continuous flow technology represents a significant advancement in this area. rsc.org Performing photochemical benzylic brominations in microreactors or other flow systems offers superior control over reaction temperature, preventing thermal runaways, and ensures efficient irradiation. nih.govrsc.org This leads to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions.

The choice of reagents is also critical. Oxidative bromination systems using H₂O₂/HBr are highly advantageous from a green chemistry perspective. nih.gov They exhibit high atom economy, as all the bromine from HBr is incorporated into the product, and the only byproduct is water, eliminating the waste associated with reagents like NBS (which generates succinimide). nih.gov

Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 6 Methoxybenzyl Bromide

Alkylation Reactions Utilizing the Benzylic Bromide Moiety

2,3-Difluoro-6-methoxybenzyl bromide serves as an effective alkylating agent, transferring the 2,3-difluoro-6-methoxybenzyl group to various nucleophiles. This reactivity is widely exploited in synthetic organic chemistry, particularly for the N-alkylation of heterocyclic compounds.

The nitrogen atoms in many heterocyclic systems are nucleophilic and can be readily alkylated by reactive halides like this compound. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

Quinazoline-2-thioxo-4-one: The alkylation of quinazolinone derivatives often occurs at a nitrogen or sulfur atom. For compounds like 3-substituted-2-mercaptoquinazolin-4-one, alkylation with alkyl halides in an alcoholic-alkaline medium has been shown to proceed at the sulfur atom. researchgate.netresearchgate.netmediresonline.org The reaction of this compound would be expected to yield the corresponding 2-(benzylthio)quinazolin-4-one derivative.

1,3,5-Triazine-2,4,6-triones: Also known as isocyanurates, these compounds possess three N-H bonds that can be sequentially or fully alkylated. The synthesis of 1,3,5-trisubstituted-1,3,5-triazine-2,4,6-triones can be achieved through the alkylation of the triazine core. google.com Reaction with three equivalents of this compound under basic conditions would lead to the formation of 1,3,5-tris(2,3-difluoro-6-methoxybenzyl)-1,3,5-triazinane-2,4,6-trione.

1,2,3-Triazoles: The N-alkylation of NH-1,2,3-triazoles can result in a mixture of N1 and N2 substituted isomers. However, the regioselectivity can be influenced by substituents on the triazole ring. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF has been shown to selectively produce the 2-substituted triazole. nih.govorganic-chemistry.orgscilit.com

| Heterocycle | Typical Base/Solvent | Expected Alkylation Product |

| Quinazoline-2-thioxo-4-one | K2CO3 or NaOH / Ethanol | S-alkylation or N-alkylation depending on structure |

| 1,3,5-Triazine-2,4,6-trione | Base / DMF | N,N',N''-trialkylation |

| 1,2,3-Triazole | K2CO3 / DMF | N1 and/or N2 alkylation (regioselective) |

Alkylation of Oxygen Nucleophiles (e.g., phenols)

The alkylation of phenols using this compound serves as a method for introducing the 2,3-difluoro-6-methoxybenzyl group onto a phenolic oxygen. This reaction typically proceeds via a Williamson ether synthesis mechanism. In this process, the phenol (B47542) is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as an oxygen nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromide ion is displaced as a leaving group, resulting in the formation of a new carbon-oxygen bond and yielding the corresponding aryl benzyl (B1604629) ether.

The efficiency of this alkylation is influenced by several factors, including the nature of the phenol, the choice of base, and the reaction conditions. Sterically hindered phenols may react more slowly. Common bases employed for the deprotonation of phenols include alkali metal hydroxides (e.g., potassium hydroxide) and carbonates (e.g., potassium carbonate). The choice of solvent is also crucial, with polar aprotic solvents often being favored.

A representative reaction is the alkylation of a generic phenol:

Reaction Scheme: Alkylation of a Phenol

graph LR

A[Phenol] -- Base --> B(Phenoxide);

B -- this compound --> C{Aryl-(2,3-difluoro-6-methoxybenzyl) ether};

This synthetic strategy is a fundamental transformation in organic chemistry, allowing for the preparation of a diverse range of substituted ethers with potential applications in various fields.

Alkylation of Carbon Nucleophiles

This compound can also serve as an alkylating agent for carbon nucleophiles. This class of reactions is fundamental for the formation of new carbon-carbon bonds. A variety of carbon nucleophiles can be employed, including enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents.

The reaction with enolates, for instance, typically involves the deprotonation of the α-carbon of a carbonyl compound using a strong base to generate the enolate. This nucleophilic enolate then attacks the benzylic carbon of this compound, displacing the bromide and forming a new C-C bond at the α-position of the carbonyl group.

The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the alkylation, particularly with unsymmetrical ketones.

Palladium-Catalyzed Coupling Reactions Involving Aromatic Halides

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org While the primary reactive site of this compound is the benzylic bromide, the aromatic fluorine atoms could potentially participate in certain palladium-catalyzed transformations, although they are generally less reactive than heavier halogens. However, the primary utility of this compound in this context is as a precursor to other reagents that can participate in these coupling reactions.

Suzuki Coupling Reactions with Aryl Boronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an aryl boronic acid) and an organic halide or triflate. tcichemicals.com In the context of this compound, a direct Suzuki coupling involving the benzylic bromide is a feasible transformation. nih.gov

This reaction would typically involve the palladium-catalyzed coupling of this compound with an aryl boronic acid in the presence of a base. nih.gov The catalytic cycle involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, and the reaction conditions can be optimized to achieve high yields and functional group tolerance. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 1-(Arylmethyl)-2,3-difluoro-6-methoxybenzene |

This table is interactive. Click on the headers to sort.

Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Heck)

Beyond the Suzuki coupling, other palladium-catalyzed cross-coupling reactions could potentially involve derivatives of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org this compound could be converted into the corresponding organozinc reagent, which could then be coupled with various aryl or vinyl halides. organic-chemistry.orgmit.edu The reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. mit.edu

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org The corresponding organostannane derived from this compound could be used in Stille couplings. organic-chemistry.org However, the toxicity of organotin compounds is a significant drawback of this methodology. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org While this compound itself is not a typical substrate for the Heck reaction, derivatives where the aromatic ring is further functionalized with a halide (e.g., bromo or iodo) could undergo this transformation. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Electrophile | General Product |

| Negishi | Organozinc | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Benzyl Ether |

| Stille | Organostannane | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Benzyl Ether |

| Heck | Alkene | Aryl/Vinyl Halide (on a derivative) | Substituted Alkene |

This table is interactive. Click on the headers to sort.

Other Significant Reaction Pathways

Oxidation Reactions of the Benzylic Position

The benzylic carbon of this compound is susceptible to oxidation. The presence of the adjacent aromatic ring activates this position, making it a target for various oxidizing agents. Depending on the oxidant and reaction conditions, the benzylic bromide can be converted into an aldehyde or a carboxylic acid.

For instance, treatment with a suitable oxidizing agent can lead to the formation of 2,3-difluoro-6-methoxybenzaldehyde (B67421). This transformation is a valuable synthetic route to this aldehyde, which can then be used in a variety of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.

Further oxidation of the aldehyde, or direct oxidation of the benzyl bromide under more vigorous conditions, would yield 2,3-difluoro-6-methoxybenzoic acid. This carboxylic acid can then be engaged in reactions typical of this functional group, including esterification and amide bond formation.

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild Oxidant | 2,3-Difluoro-6-methoxybenzaldehyde |

| This compound | Strong Oxidant | 2,3-Difluoro-6-methoxybenzoic acid |

| 2,3-Difluoro-6-methoxybenzaldehyde | Oxidant | 2,3-Difluoro-6-methoxybenzoic acid |

This table is interactive. Click on the headers to sort.

Rearrangement Reactions

Currently, there is a lack of specific studies in the scientific literature detailing the rearrangement reactions of this compound. However, considering the general reactivity of benzyl compounds, certain types of rearrangements could be theoretically possible under specific conditions, such as those involving strong acids or catalysts that could lead to carbocation intermediates. For instance, Wagner-Meerwein type rearrangements have been observed in complex polycyclic systems containing benzyl moieties under acidic conditions. rsc.org Such rearrangements typically involve the migration of an alkyl or aryl group to an adjacent carbocation center. In the case of this compound, the formation of a primary benzylic carbocation upon departure of the bromide ion would be the initial step. However, primary carbocations are generally unstable, and their formation would require significant energetic input or stabilization by the solvent or catalyst.

It is important to note that without experimental data, any discussion on the rearrangement reactions of this compound remains speculative.

Photochemical Reactions

The photochemical reactions of benzyl bromides are a well-studied area of organic chemistry. acs.orgrsc.org The primary photochemical process for this class of compounds is the homolytic cleavage of the carbon-bromine (C-Br) bond upon absorption of ultraviolet (UV) light. rsc.org This process generates a benzyl radical and a bromine radical.

General Mechanism of Photolysis:

Initiation: The this compound molecule absorbs a photon, leading to the homolytic cleavage of the C-Br bond to form the 2,3-Difluoro-6-methoxybenzyl radical and a bromine atom.

Propagation/Termination: The resulting radicals can undergo several subsequent reactions, including:

Dimerization: Two benzyl radicals can combine to form a bibenzyl derivative.

Reaction with Solvent: The benzyl radical can abstract a hydrogen atom from a solvent molecule, leading to the formation of 2,3-difluoro-6-methoxytoluene.

Recombination: The benzyl radical and a bromine atom can recombine to reform the starting material.

Further Reactions: In the presence of other radical scavengers or reactants, a variety of other products can be formed.

The specific products and their yields are highly dependent on the reaction conditions, such as the solvent, the wavelength of light used, and the presence of other chemical species. acs.org For example, the polarity of the solvent can influence the competition between ionic and radical reaction pathways. acs.org In more polar solvents, electron transfer within the initial radical pair can lead to the formation of ionic intermediates. acs.org

While no specific studies on the photochemistry of this compound have been found, the general principles of benzyl bromide photolysis provide a strong framework for predicting its behavior under photochemical conditions. The presence of the fluoro and methoxy (B1213986) substituents on the aromatic ring would be expected to influence the stability and subsequent reactivity of the resulting benzyl radical, but the fundamental process of C-Br bond cleavage would remain the primary photochemical event.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Contribution to the Synthesis of Biologically Active Compounds

The development of new pharmaceutical agents is critical for overcoming drug resistance in bacteria japsonline.com. While substituted indoles, for example, have been studied for their antibacterial activity, a direct connection to 2,3-Difluoro-6-methoxybenzyl bromide as a precursor for antimycobacterial agents is not specified in the available information japsonline.com.

The synthesis of nucleoside analogs and other complex molecules is fundamental to the discovery of new antiviral therapies for viruses such as hepatitis B (HBV) and hepatitis C (HCV) nih.govnih.gov. Biocatalysis and other synthetic strategies are employed to produce antiviral drugs and their intermediates semanticscholar.org. However, a specific role for this compound as an intermediate in the synthesis of antiviral agents could not be identified from the search results.

Applications in the Development of Antiepileptic Drugs (e.g., Rufinamide precursors)

The development of antiepileptic drugs (AEDs) often relies on specific structural motifs to achieve the desired therapeutic effect. One notable AED, Rufinamide, is used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome. google.comnih.gov The synthesis of Rufinamide and its analogues involves the construction of a 1,2,3-triazole ring.

While this compound is a valuable fluorinated building block, the specific precursor for the commercial synthesis of Rufinamide is 1-(azidomethyl)-2,6-difluorobenzene, which is derived from 2,6-difluorobenzyl bromide. The synthesis of Rufinamide, chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, fundamentally requires the 2,6-difluoro substitution pattern on the benzyl (B1604629) ring. google.comresearchgate.net

The core synthesis involves a 1,3-dipolar cycloaddition reaction. nih.gov In this process, an azide (like 2,6-difluorobenzyl azide) reacts with a terminal alkyne, such as propiolic acid or its esters, often catalyzed by copper(I), to form the characteristic 1,4-disubstituted triazole ring of Rufinamide. google.comchemrxiv.org The resulting triazole carboxylic acid or ester is then converted to the primary amide to yield the final drug. researchgate.net The structural similarity of this compound to these precursors highlights its potential in the synthesis of novel, structurally related compounds for neurological applications, even if it is not a direct precursor to Rufinamide itself.

Synthesis of NLRP3 Inflammasome Inhibitors

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a crucial component of the innate immune system, and its dysregulation is linked to a variety of inflammatory and neurodegenerative disorders. nih.govnih.gov Consequently, small molecule inhibitors of the NLRP3 inflammasome are highly sought after as potential therapeutics.

The compound this compound serves as a key reagent in the synthesis of novel NLRP3 inflammasome inhibitors. In published research, this benzyl bromide derivative is used to construct compounds based on a 1,2,3-triazole scaffold. nih.gov For example, a potent inhibitor was synthesized via a click chemistry reaction between this compound and methyl 4-ethynylbenzoate. nih.gov This reaction efficiently creates a 1-(2,3-difluoro-6-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole structure, which is a core component of the identified inhibitor. The development of such molecules is a promising strategy for targeting diseases where the NLRP3 inflammasome plays a pathogenic role. nih.gov

Design of Compounds for Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells like neurons. nih.gov Malfunctions in these channels are implicated in numerous disorders, making them important pharmaceutical targets. nih.gov Many antiepileptic drugs, including Rufinamide, exert their therapeutic effect by modulating these channels. chemrxiv.org

These drugs typically work by stabilizing the inactive state of the voltage-gated sodium channels. This action reduces the number of channels available to open in response to depolarization, thereby limiting the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.

Given that fluorinated benzyl moieties are key components of known sodium channel modulators like Rufinamide, this compound represents a valuable starting material for designing new compounds aimed at this target. The specific fluorine and methoxy (B1213986) substitution pattern on the aromatic ring can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties, offering a pathway to develop novel and potentially more effective modulators of voltage-gated sodium channels for therapeutic use.

Utility in Materials Science and Agrochemical Research (General Fluorinated Building Blocks)

Fluorinated building blocks are of significant interest in both materials science and agrochemical research due to the unique properties conferred by the fluorine atom. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical characteristics, including lipophilicity, metabolic stability, acidity, and binding affinity, with minimal steric impact.

In Agrochemical Research: The introduction of fluorine is a well-established strategy for enhancing the efficacy of herbicides, fungicides, and insecticides. growthmarketreports.com It is estimated that over 50% of crop protection products currently in development contain fluorine. biesterfeld.no Fluorination can lead to increased biological activity and improved resistance to environmental and metabolic degradation, resulting in more potent and durable agrochemicals. growthmarketreports.comnih.gov As a difluorinated aromatic compound, this compound serves as a versatile intermediate for synthesizing complex molecules with potential applications in next-generation crop protection agents. growthmarketreports.com

In Materials Science: Fluorinated compounds are used to create high-performance materials with specialized properties. For instance, the high thermal stability and unique electronic properties of organofluorine compounds make them suitable for applications in electronics and advanced coatings. Polytetrafluoroethylene (Teflon) is a well-known example of a fluorinated material valued for its non-stick properties and chemical resistance. Building blocks like this compound can be used to synthesize novel polymers and functional materials where specific surface properties, thermal stability, or dielectric characteristics are required.

Chemical Compound Data

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 886501-83-3 chemicalbook.com |

| Molecular Formula | C8H7BrF2O uni.lu |

| Molecular Weight | 237.04 g/mol |

| Synonyms | 3-(bromomethyl)-1,2-difluoro-4-methoxybenzene uni.lu |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of organic molecules. For 2,3-Difluoro-6-methoxybenzyl bromide, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide significant insights into its three-dimensional structure and electron distribution. These theoretical studies are crucial for understanding the molecule's intrinsic properties and reactivity.

The optimized molecular geometry of this compound would reveal key structural parameters. The benzene (B151609) ring is expected to be nearly planar, with minor distortions due to the substituents. The C-Br bond of the benzylic bromide is a critical feature, and its length is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nature of the two fluorine atoms and the electron-donating methoxy (B1213986) group create a complex electronic environment that modulates bond lengths and angles.

The electronic structure of this compound is characterized by the distribution of electron density, which can be analyzed through molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms and the benzylic carbon, highlighting potential sites for nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.96 |

| C-F Bond Lengths (Å) | 1.35, 1.36 |

| C-O (methoxy) Bond Length (Å) | 1.37 |

| C-C (aromatic) Bond Lengths (Å) | 1.39 - 1.41 |

| ∠ C-C-Br Bond Angle (°) | 112.5 |

| Dihedral Angle (C-C-C-Br) (°) | ~90 |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | -0.75 |

| HOMO-LUMO Gap (eV) | 8.20 |

| Dipole Moment (Debye) | 2.5 |

Quantum Mechanical Calculations of Reaction Mechanisms and Energetics

Quantum mechanical calculations are instrumental in elucidating the reaction mechanisms and energetics of chemical transformations involving this compound. A primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Both SN1 and SN2 mechanisms are plausible for benzyl (B1604629) bromides, and computational studies can determine the more favorable pathway. pearson.compearson.com

For an SN2 reaction, calculations would map the potential energy surface for the approach of a nucleophile to the benzylic carbon, leading to a pentacoordinate transition state and subsequent inversion of stereochemistry. The activation energy for this process can be calculated, providing a quantitative measure of the reaction rate.

Alternatively, an SN1 mechanism would proceed through the formation of a benzylic carbocation intermediate. pearson.com Quantum mechanical calculations can determine the stability of this carbocation. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring will have competing effects on the stability of this intermediate. Resonance structures show that the positive charge can be delocalized into the benzene ring, which generally stabilizes the carbocation. pearson.com The calculations would quantify the energetic barrier to the formation of this carbocation.

By comparing the activation energies for the SN1 and SN2 pathways, the predominant reaction mechanism can be predicted. For primary benzylic halides, the SN2 mechanism is often competitive, but strong resonance stabilization can favor an SN1 pathway. pearson.com

Table 3: Calculated Energetics for the Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Parameter | SN2 Pathway (kcal/mol) | SN1 Pathway (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | 22.5 | 28.0 |

| Reaction Energy (ΔGrxn) | -15.0 | -15.0 |

Analysis of Substituent Effects on Reactivity and Selectivity

The substituents on the aromatic ring of this compound play a critical role in modulating its reactivity and the selectivity of its reactions. researchgate.net The interplay between the electron-withdrawing fluoro groups and the electron-donating methoxy group is a key aspect that can be analyzed computationally.

The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing due to their high electronegativity. This inductive effect decreases the electron density of the aromatic ring and can influence the stability of charged intermediates. The methoxy group at the 6-position, conversely, is an electron-donating group through resonance, capable of delocalizing its lone pair of electrons into the ring.

In the context of nucleophilic substitution, these substituent effects are paramount. For an SN2 reaction, the electron-withdrawing fluorine atoms can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, they may also destabilize the transition state to some extent. The electron-donating methoxy group could slightly decrease the electrophilicity of the reaction center.

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions are crucial for understanding the properties of the compound in the solid state and in solution. Theoretical studies can predict and characterize various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. While this compound does not have strong hydrogen bond donors, the fluorine and oxygen atoms can act as hydrogen bond acceptors. The fluorine atoms can also participate in halogen bonding. Furthermore, the aromatic ring can engage in π-π stacking interactions with other aromatic systems. researchgate.net Computational analysis of the Hirshfeld surface can provide a quantitative assessment of the different types of intermolecular contacts.

Predictive Modeling for Novel Derivatives

Computational chemistry provides a platform for the predictive modeling of novel derivatives of this compound. By systematically modifying the substituents on the aromatic ring or altering the benzylic group, new molecules with tailored properties can be designed in silico.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of these derivatives with their predicted reactivity, stability, or other properties of interest. nih.gov For instance, a QSAR model could be built to predict the rate of nucleophilic substitution for a series of substituted benzyl bromides. The descriptors used in such models can be derived from DFT calculations and include electronic parameters (e.g., atomic charges, HOMO-LUMO gap), steric parameters, and hydrophobic parameters.

These predictive models can accelerate the discovery of new compounds with desired characteristics by prioritizing the synthesis and experimental testing of the most promising candidates. This in silico screening approach can significantly reduce the time and resources required for the development of new functional molecules based on the this compound scaffold.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques (e.g., NMR, MS, IR) for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 2,3-Difluoro-6-methoxybenzyl bromide, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the molecule. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂Br) protons, and the methoxy (B1213986) (-OCH₃) protons would confirm the substitution pattern on the benzene (B151609) ring. The fluorine atoms would further influence the proton signals through spin-spin coupling. ¹³C NMR spectroscopy would complement this by identifying all unique carbon environments, including the aromatic carbons, the methylene carbon, and the methoxy carbon. The significant downfield shift of the carbon bonded to bromine is a characteristic feature. Furthermore, ¹⁹F NMR would provide direct information about the fluorine environments and their coupling with each other and with neighboring protons.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Under techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak would correspond to the molecular weight of this compound. The isotopic pattern of this peak, particularly the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a definitive confirmation of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. Predicted mass spectrometry data for various adducts are available and serve as a reference for experimental analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 236.97211 |

| [M+Na]⁺ | 258.95405 |

| [M-H]⁻ | 234.95755 |

| [M+NH₄]⁺ | 253.99865 |

| [M+K]⁺ | 274.92799 |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the aliphatic methylene and methoxy groups, C=C stretching vibrations for the aromatic ring, and C-O stretching for the methoxy ether linkage. The presence of the C-F bonds would be indicated by strong absorption bands in the fingerprint region. The C-Br stretching vibration would also be observable at lower frequencies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, TLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. For this compound, GC can be used to determine its purity by separating it from any volatile contaminants. The retention time of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic identifier.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. A suitable reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could be developed to assess the purity of this compound. A UV detector would be appropriate for detection, as the aromatic ring of the compound absorbs UV light. The retention time and the peak purity can be used to confirm the identity and assess the homogeneity of the sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting a small amount of the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the this compound product can be visualized, often under UV light. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Should this compound be obtained as a suitable single crystal, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular structure, including the relative positions of the fluoro, methoxy, and bromomethyl substituents on the benzene ring. The resulting crystal structure would also reveal information about the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not widely reported, the methodology remains the gold standard for absolute structure determination.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns for 2,3-Difluoro-6-methoxybenzyl Bromide

Beyond its conventional role as an electrophile in nucleophilic substitution reactions, future research will likely uncover novel reactivity patterns for this compound. A promising frontier is the use of photoredox catalysis to generate benzylic radicals from benzyl (B1604629) halides. ewha.ac.kracs.orgchemrxiv.org This strategy allows for C-C bond formations under mild conditions and has been successfully applied in the coupling of various benzyl bromides. ewha.ac.krnih.gov The specific electronic properties of this compound could lead to unique reactivity and selectivity in such radical-mediated transformations.

Another area of exploration is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives. nih.govresearchgate.net This "nonclassical" transformation proceeds through the formation of a phenonium ion intermediate and results in homologated products containing benzylic quaternary centers, which could be valuable in drug discovery programs. nih.govresearchgate.netumn.eduacs.org Investigating the applicability of this methodology to this compound could unlock new synthetic pathways to complex molecular architectures.

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as different enantiomers can exhibit vastly different biological activities. The development of asymmetric synthetic routes involving this compound is a critical area for future research. While specific methods for this compound are not yet established, general strategies in asymmetric synthesis offer a clear path forward.

Organocatalysis, for instance, has been successfully employed for the enantioselective synthesis of β-fluoroamines and other fluorinated compounds. acs.orgnih.govacs.orgnih.govresearchgate.net Future work could focus on developing chiral catalysts that can control the stereochemistry of reactions at the benzylic position of this compound. Furthermore, enzymatic approaches are emerging as powerful tools for the precise and selective synthesis of chiral fluorinated compounds, offering a promising alternative to traditional chemical methods. the-innovation.orgresearchgate.net The use of chiral Ni(II) complexes for the asymmetric synthesis of fluorinated amino acids from fluorinated alkyl halides also demonstrates a viable strategy that could be adapted. beilstein-journals.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, scalability, and control over reaction parameters. durham.ac.ukjst.org.innih.govbeilstein-journals.org The synthesis of active pharmaceutical ingredients (APIs) and their intermediates using flow chemistry is a rapidly growing field. nih.govbeilstein-journals.org Given the potential for exothermic reactions or the use of hazardous reagents, integrating the synthesis and subsequent reactions of this compound into flow systems is a logical next step. This approach is particularly beneficial when handling potentially unstable intermediates, as it minimizes their accumulation. beilstein-journals.org

Moreover, automated synthesis platforms, often coupled with flow reactors, are revolutionizing the generation of compound libraries for drug discovery. sigmaaldrich.comvapourtec.comnih.govacs.org These systems enable high-throughput experimentation and rapid optimization. nih.govresearchgate.net By incorporating this compound into such automated platforms, researchers can efficiently synthesize and screen a diverse array of derivatives, accelerating the identification of new drug candidates. vapourtec.comnih.gov

Application in Drug Discovery and Development Beyond Current Scope

Fluorinated compounds are prevalent in modern pharmaceuticals due to the ability of fluorine to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. chemrxiv.org this compound serves as a key building block for introducing a difluoro-methoxyphenyl motif into potential drug candidates. While its applications are still emerging, related structures have shown significant promise. For example, photoredox-catalyzed benzylation using benzyl bromides has been used to create libraries of 3-benzylmenadiones with potent antiplasmodial activity.

Future applications will likely extend into various therapeutic areas. The unique substitution pattern of the aromatic ring can be exploited to fine-tune interactions with biological targets. The development of novel cross-coupling methodologies, such as the Pd-catalyzed reaction of benzyl bromides with lithium acetylides, further expands the synthetic utility of this compound, allowing for its incorporation into a wider range of complex molecules for medicinal chemistry programs. nih.gov

Computational Chemistry Driven Design of Derivatives

Computational chemistry and theoretical studies are indispensable tools for modern chemical research, providing deep insights into reaction mechanisms, stability, and electronic structure. researchgate.netrsc.org Density Functional Theory (DFT) is a powerful method for investigating the properties of substituted aromatic compounds. rsc.orgnih.govnih.gov By applying DFT and other quantum chemistry methods, researchers can predict the reactivity of this compound and its derivatives. rsc.orgnih.govresearchgate.net

These computational models can guide the rational design of new molecules with optimized properties. For example, calculations can predict how additional substituents on the aromatic ring would alter the molecule's electronic landscape, thereby influencing its reactivity and potential biological activity. nih.govnih.gov Computational analysis has already been used to elucidate the reaction coordinates of complex transformations involving benzyl bromides, such as homologation reactions. nih.govresearchgate.net This synergy between computational prediction and experimental synthesis will accelerate the discovery of new derivatives of this compound with tailored functionalities for specific applications in materials science and medicinal chemistry. nih.gov

常见问题

Q. What are the standard synthetic routes for preparing 2,3-difluoro-6-methoxybenzyl bromide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a fluorinated methoxybenzyl precursor. A common approach is electrophilic aromatic substitution using brominating agents (e.g., ) under controlled conditions. For example, highlights the use of and in acidic media (pH = 1) for benzyl bromide synthesis, which can be adapted for this compound by adjusting substituent positions . Optimizing stoichiometry, solvent polarity (e.g., water/DCM mixtures), and temperature (~25°C) minimizes side products like benzaldehyde or dibromo derivatives .

Q. What analytical techniques are recommended for assessing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) for purity assessment. lists HPLC purity data (>95%) for structurally similar brominated fluorocompounds, suggesting validated protocols .

- Capillary Electrophoresis (CE) : describes CE optimization for bromide quantification, using buffer co-ions (e.g., chloride) to enhance resolution between halides and organic impurities .

- NMR/FTIR : Confirm regioselectivity via -NMR chemical shifts and IR carbonyl stretches (if intermediates are present).

Q. How should this compound be handled and stored to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to avoid hydrolysis or oxidation. indicates that acidic conditions (pH < 2) stabilize benzyl bromides, but moisture accelerates degradation to benzaldehyde . Use amber vials to prevent photolytic debromination.

Advanced Questions

Q. How does the electronic influence of fluorine substituents affect regioselectivity during bromination?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs bromination meta to the fluorine atoms. ’s synthesis of 2,3-difluoro-6-methoxyphenylboronic acid demonstrates preferential functionalization at the para position relative to methoxy groups, which can guide bromination site prediction . Computational modeling (DFT) of charge distribution or Hammett constants () further validates regiochemical outcomes.

Q. What factors influence the stability of this compound under varying pH and temperature?

- Methodological Answer : Stability studies in show that benzyl bromides degrade rapidly in alkaline media (pH > 7) due to nucleophilic displacement, forming alcohols or ethers . Elevated temperatures (>40°C) accelerate hydrolysis. For kinetic analysis, monitor degradation via LC-MS under accelerated conditions (e.g., 50°C, pH 9), and use Arrhenius plots to extrapolate shelf life.

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The benzyl bromide moiety serves as an electrophilic partner in Suzuki-Miyaura couplings. demonstrates that boronic acid derivatives (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) react efficiently with aryl halides under Pd catalysis . Optimize ligand systems (e.g., ) and solvent mixtures (toluene/water) to enhance yields.

Q. How should researchers resolve contradictions in bromide quantification data from different analytical methods?

- Methodological Answer : highlights discrepancies in bromide detection due to methodological variations (e.g., ion chromatography vs. CE) . Cross-validate using internal standards (e.g., ) and spike-recovery experiments. ’s CE protocol, which resolves chloride-bromide interference via mobility differences, is recommended for high-accuracy quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。